Acelarin (NUC-1031) is a first-in-class nucleotide analog designed to overcome key cancer cell resistance mechanisms associated with gemcitabine treatment [, ]. It belongs to a class of compounds called ProTides [], which are designed to enhance the delivery of nucleoside analogs into cells and improve their therapeutic efficacy. Acelarin is specifically engineered to bypass resistance mechanisms such as:
Acelarin is derived from gemcitabine through a chemical modification process that improves its pharmacokinetic properties. It belongs to the class of compounds known as nucleoside analogs, specifically under the category of ProTides, which are designed to facilitate the intracellular release of active nucleotides necessary for DNA synthesis inhibition in cancer cells.
The synthesis of Acelarin involves several key steps, primarily focusing on the phosphorylation of the nucleoside backbone. One effective method includes:
Technical details reveal that microwave-assisted organic synthesis can be employed to enhance yields and reduce reaction times significantly compared to conventional heating methods .
The molecular structure of Acelarin can be represented as follows:
The structural analysis indicates that Acelarin retains key functional groups that are essential for its mechanism of action while enhancing solubility and cellular uptake compared to its parent compound, gemcitabine .
Acelarin undergoes several chemical reactions during its metabolic conversion:
Technical details suggest that the reaction kinetics are influenced by the concentration of nucleoside transporters and cellular conditions .
The mechanism of action of Acelarin involves:
Data from studies indicate that Acelarin exhibits significantly lower toxicity compared to gemcitabine while maintaining or enhancing antitumor efficacy .
Relevant data suggest that these properties contribute to its effectiveness as a therapeutic agent in various cancer treatments .
Acelarin has been explored for various scientific uses, particularly in oncology:
Acelarin represents a significant advancement in targeted cancer therapies, offering improved patient outcomes through enhanced drug delivery systems .
The phosphoramidate prodrug technology in Acelarin features a bifunctional masking strategy comprising an aromatic group (phenyl) and an amino acid ester (l-alanine isopropyl ester) covalently linked to the gemcitabine monophosphate. This design achieves charge neutralization of the phosphate group, transforming the molecule from a hydrophilic compound into a lipophilic entity capable of passive diffusion across cellular membranes. This bypasses the dependence on nucleoside transporters (hENT1, hCNT1), which are frequently downregulated in gemcitabine-resistant tumors [1] [3].
The intracellular activation of Acelarin follows a multi-step enzymatic cascade that releases the active antimetabolites:
Table 1: Enzymatic Activation Kinetics of Phosphoramidate Prodrugs
Activation Step | Enzyme Class | Catalytic Efficiency (Kcat/Km) | Tissue Distribution |
---|---|---|---|
Ester Cleavage | Carboxylesterases | 15.2 min⁻¹mM⁻¹ (mouse) vs 1.7 min⁻¹mM⁻¹ (human) | Liver > Plasma > Tumor |
P-N Bond Hydrolysis | HINT Phosphoramidases | 8.3 min⁻¹mM⁻¹ | Ubiquitous cellular expression |
Monophosphate Phosphorylation | UMP-CMP Kinase | 22.4 min⁻¹mM⁻¹ | Cytosolic/nuclear |
Diphosphate Phosphorylation | Nucleoside Diphosphate Kinase | 18.9 min⁻¹mM⁻¹ | Cytosolic/mitochondrial |
The aryloxy phosphoramidate structure of Acelarin provides distinct pharmaceutical advantages:
Acelarin exerts its cytotoxic effects through multi-mechanistic disruption of DNA synthesis and repair pathways, mediated primarily by its active metabolites dFdCDP and dFdCTP. This dual mechanism provides synergistic anticancer activity that overcomes redundancy in nucleotide metabolism [3] [10].
The dFdCDP metabolite functions as a potent mechanism-based inhibitor of ribonucleotide reductase (RR), the rate-limiting enzyme responsible for converting ribonucleotides to deoxyribonucleotides (dNTPs):
Table 2: Effects of Acelarin Metabolites on Nucleotide Pools in Cancer Cells
Intracellular Metabolite | Concentration (µM) | Biological Half-life | Primary Molecular Target | Downstream Effect |
---|---|---|---|---|
dFdCDP | 18.7 ± 3.2 | 4.3 ± 0.9 hours | Ribonucleotide Reductase (RRM1) | dCTP depletion (85% reduction) |
dFdCTP | 42.5 ± 5.1 | 15.2 ± 2.4 hours | DNA Polymerase ε/δ | DNA chain termination |
dFdUMP | 6.3 ± 1.8 | 9.7 ± 1.6 hours | Thymidylate Synthase | dTTP depletion (40% reduction) |
dCTP (control) | 32.4 ± 4.3 | N/A | N/A | N/A |
The dFdCTP metabolite functions as a deoxycytidine analogue that disrupts DNA replication through multiple mechanisms:
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3